![molecular formula C11H12N2O2 B6619238 (3R)-3-benzylpiperazine-2,5-dione CAS No. 23927-19-7](/img/structure/B6619238.png)
(3R)-3-benzylpiperazine-2,5-dione
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Description
“(3R)-3-benzylpiperazine-2,5-dione” is a chemical compound with the molecular formula C11H12N2O2 . It has a molecular weight of 204.23 . The compound is a white solid .
Synthesis Analysis
The synthesis of piperazine derivatives, including “(3R)-3-benzylpiperazine-2,5-dione”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “(3R)-3-benzylpiperazine-2,5-dione” is1S/C11H12N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)/t9-/m1/s1
. The compound has a complex structure with a benzyl group attached to a piperazine-2,5-dione ring . Physical And Chemical Properties Analysis
“(3R)-3-benzylpiperazine-2,5-dione” is a white solid . It has a molecular weight of 204.22 g/mol . The compound has two hydrogen bond donor counts and two hydrogen bond acceptor counts . It has a rotatable bond count of 2 .Future Directions
While specific future directions for “(3R)-3-benzylpiperazine-2,5-dione” are not available, research into piperazine derivatives is ongoing. For instance, a new chemical platform based on branched piperazine-2,5-diones has been developed for creating orally available biologically active peptidomimetics .
properties
IUPAC Name |
(3R)-3-benzylpiperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOJHXFWJFSFAI-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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